6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
Properties
Molecular Formula |
C26H25N5 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
6-benzyl-7-(3,5-dimethylpyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H25N5/c1-17-15-18(2)30(28-17)26-23(16-21-11-7-5-8-12-21)19(3)27-25-24(20(4)29-31(25)26)22-13-9-6-10-14-22/h5-15H,16H2,1-4H3 |
InChI Key |
WKZDCLWOLKNUIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=NC3=C(C(=NN32)C)C4=CC=CC=C4)C)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Core Pyrazolo[1,5-a]Pyrimidine Synthesis
The foundational step involves constructing the pyrazolo[1,5-a]pyrimidine scaffold. A widely adopted method utilizes condensation reactions between substituted pyrazole precursors and β-ketoesters or malonate derivatives . For example:
-
Step 1 : Reacting 4-phenyl-1H-pyrazol-5-amine with diethyl malonate in the presence of sodium ethoxide yields a dihydroxy intermediate .
-
Step 2 : Cyclization with phosphoryl chloride (POCl₃) and tetramethylammonium chloride generates the 7-chloro intermediate .
Key reaction conditions :
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 110°C, 6h | 61% | |
| Chlorination | POCl₃, TMAC, reflux | 89% |
This two-step process ensures regioselective formation of the pyrazolo[1,5-a]pyrimidine core with a reactive chlorine atom at position 7, critical for subsequent substitutions .
Functionalization at Position 6: Benzyl Group Incorporation
The benzyl group at position 6 is introduced via Suzuki-Miyaura coupling or alkylation during early-stage synthesis. A preferred strategy involves:
-
Step 4 : Prior to cyclization, introducing a benzyloxy-methyl group at position 6 using benzyl bromide and sodium hydride (NaH) in tetrahydrofuran (THF) .
Example protocol :
Challenges : Competing O- vs. N-alkylation requires careful control of stoichiometry and temperature .
Methylation at Positions 2 and 5
Methyl groups are introduced via alkylation or by using pre-methylated starting materials:
-
Step 5 : Treating the pyrazole precursor with methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in acetone .
-
Alternative : Starting with 2,5-dimethylpyrazole derivatives avoids post-synthetic methylation .
Yield comparison :
Final Assembly and Purification
The fully substituted compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by NMR and HPLC .
Critical purity parameters :
-
HPLC : >95% purity achieved using a C18 column (MeOH/H₂O = 70:30) .
-
¹H NMR : Key signals include δ 2.35 (s, 6H, CH₃), 4.20 (s, 2H, CH₂Ph), and 7.25–7.45 (m, 10H, aromatic) .
Scalability and Process Optimization
Large-scale synthesis (≥100g) requires adjustments to minimize costs and improve efficiency:
-
Solvent recycling : DMF recovery via distillation reduces waste .
-
Catalyst loading : Reducing Pd catalyst in Suzuki coupling from 5% to 2% maintains yield while lowering expenses .
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Volume | 500mL | 50L |
| Overall Yield | 68% | 62% |
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyrazolo[1,5-a]pyrimidine core and phenyl groups undergo regioselective electrophilic substitution. Key reactions include:
Mechanistic studies indicate that electron-donating methyl groups at C-2 and C-5 direct electrophiles to the pyrimidine ring’s electron-deficient positions . The 3,5-dimethylpyrazole substituent sterically hinders substitution at adjacent positions.
Nucleophilic Substitution
The sulfanyl group (if present in analogs) and pyrazole nitrogen participate in nucleophilic reactions:
-
Thiol Displacement :
Replacement of the sulfanyl group with amines (e.g., morpholine) under basic conditions (K₂CO₃, DMF, 80°C) yields 7-aminopyrazolo[1,5-a]pyrimidines (83% yield). -
Pyrazole Ring Functionalization :
The 3,5-dimethylpyrazole moiety reacts with alkyl halides (e.g., CH₃I) in THF at reflux to form quaternary ammonium salts (91% yield) .
Oxidation Reactions
Methyl groups and the benzyl moiety are susceptible to oxidation:
| Substrate | Oxidizing Agent | Product | Yield | Source |
|---|---|---|---|---|
| C-2/C-5 Methyl | KMnO₄, H₂O, 100°C | Carboxylic acids | 45% | |
| Benzyl Group | CrO₃, AcOH, 60°C | Benzoic acid derivative | 68% |
Selective oxidation of the benzyl group preserves the pyrazolo[1,5-a]pyrimidine core.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
The C-3 phenyl group and pyrazole nitrogen serve as coupling sites, enabling modular derivatization .
Cyclization and Annulation
The core structure acts as a scaffold for fused heterocycles:
-
Pyrazolo-Pyrimidine → Imidazopyrimidine :
Treatment with chloroacetaldehyde in EtOH/HCl yields imidazo[1,2-a]pyrimidine derivatives (56% yield) . -
Microwave-Assisted Annulation :
Reaction with β-enaminones under MWI (180°C, 20 min) forms tricyclic systems (82% yield) .
Photochemical Reactions
The pyrazolo[1,5-a]pyrimidine core exhibits unique photophysical properties:
-
UV-Induced Isomerization :
Irradiation at 254 nm induces ring-opening to form diazabicyclo derivatives . -
Fluorescence Quenching :
Electron-withdrawing substituents reduce quantum yield (Φ = 0.12–0.44) .
Key Mechanistic Insights:
Scientific Research Applications
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C26H25N5
- Molecular Weight : 425.51 g/mol
- IUPAC Name : 6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. A notable study demonstrated that compounds within this class can act as inhibitors of adaptor associated kinase 1 (AAK1), which is implicated in cancer cell proliferation and survival. The inhibition of AAK1 by these compounds could lead to reduced tumor growth and enhanced apoptosis in cancer cells .
Antioxidant Properties
Several derivatives of pyrazolo[1,5-a]pyrimidines have shown promising antioxidant activity. This is crucial for preventing oxidative stress-related diseases. A study highlighted the potential of these compounds to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Its effectiveness has been tested in vitro against bacterial strains, showing significant inhibition of growth. This positions it as a potential candidate for developing new antimicrobial agents .
Case Study 1: Inhibition of AAK1
A patent (WO2013134228A1) describes the synthesis and application of pyrazolo[1,5-a]pyrimidine-based compounds as AAK1 inhibitors. The study outlines the mechanism by which these compounds inhibit kinase activity, leading to decreased cell viability in cancer models .
Case Study 2: Antioxidant Efficacy
In a recent publication, researchers evaluated the antioxidant capacity of various pyrazolo[1,5-a]pyrimidines using DPPH radical scavenging assays. The results indicated that certain modifications on the pyrazolo ring significantly enhance antioxidant activity .
Case Study 3: Antimicrobial Testing
A systematic evaluation of the antimicrobial properties of this compound was conducted against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) comparable to known antibiotics .
Mechanism of Action
The mechanism of action of 6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Analysis :
- Piperazinyl/piperidinyl substituents (e.g., ) may improve solubility and target affinity compared to aromatic heterocycles.
Modifications at Positions 2, 3, and 5
Substituents at these positions influence lipophilicity and steric effects:
Analysis :
- Methyl groups at C-2 and C-5 (common in ) likely reduce metabolic degradation compared to polar substituents.
Pharmacological Activities
Pyrazolo[1,5-a]pyrimidines exhibit diverse bioactivities depending on substitution:
- Anticancer Activity: The 8-cyclohexylamino analog (IC₅₀ = 19.70 mM against MCF-7 cells) highlights the role of amino groups at C-8 . The target compound’s benzyl and pyrazole groups may similarly engage hydrophobic binding pockets.
- Kinase Inhibition: Trifluoromethyl derivatives (e.g., 6k, 6l in ) show nanomolar Pim1 kinase inhibition, suggesting that electron-withdrawing groups at C-7 enhance target affinity.
- Imaging Applications : 18F-labeled derivatives () demonstrate tumor uptake in PET imaging, though the target compound lacks such modifications.
Key Routes to Pyrazolo[1,5-a]pyrimidine Core
- Cyclocondensation: 5-Aminopyrazoles reacting with β-diketones or enol ethers (e.g., Scheme 1 in ).
- Suzuki–Miyaura Coupling : Used in to introduce aryl/heteroaryl groups at C-3.
- Halogenation : Regioselective C-3 iodination (83–95% yield) via hypervalent iodine reagents ().
Physicochemical and Structural Insights
Biological Activity
6-benzyl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: C26H25N5. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for various pharmacological activities. The presence of the benzyl and dimethyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's anticancer activity :
- Mechanism of Action : The compound has been shown to inhibit the mTORC1 pathway, a critical regulator of cell growth and proliferation. By disrupting this pathway, it promotes autophagy and induces apoptosis in cancer cells. Specifically, it has demonstrated submicromolar antiproliferative activity against various cancer cell lines, including pancreatic cancer cells (MIA PaCa-2) .
- Case Studies : In vitro experiments revealed that treatment with the compound led to increased levels of LC3-II, indicating enhanced autophagic flux under nutrient-deprived conditions. This suggests a dual mechanism where it not only inhibits cell growth but also modulates autophagy .
Enzymatic Inhibition
The compound exhibits inhibitory effects on several kinases , including:
- PI3K and GSK-3 : These kinases are involved in critical cellular processes such as survival, proliferation, and metabolism. Inhibition of these pathways can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents .
Research Findings
A summary of key research findings regarding the biological activity of this compound is presented in the following table:
Q & A
Q. What are the optimal synthetic routes for this compound, and how can statistical design of experiments (DoE) improve yield and purity?
Methodological Answer:
- Utilize multivariable optimization via DoE to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify critical factors affecting yield. For example, fractional factorial designs can reduce the number of experiments by 50% while retaining statistical significance .
- Example workflow:
Screen reaction parameters (e.g., catalyst loading, reaction time) using a Plackett-Burman design.
Optimize significant variables via response surface methodology (RSM).
Validate with triplicate runs at predicted optimal conditions.
- Reference synthetic protocols for pyrazolo[1,5-a]pyrimidines often involve condensation of hydrazine derivatives with β-diketones or enaminonitriles under reflux in polar aprotic solvents (e.g., DMF, ethanol) .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- Primary techniques :
- 1H/13C NMR : Assign peaks using 2D-COSY, HSQC, and HMBC to resolve overlapping signals from aromatic protons and pyrazole/pyrimidine moieties .
- HRMS : Confirm molecular formula with <5 ppm mass accuracy.
- IR : Identify functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NH bands in hydrazine derivatives).
- Conflict resolution :
- Compare experimental data with computed spectra (DFT-based NMR predictions) .
- Cross-validate with X-ray crystallography for ambiguous cases (e.g., tautomerism in pyrazole rings) .
Q. How can solvent effects and reaction conditions be systematically optimized to minimize byproduct formation during synthesis?
Methodological Answer:
- Employ solvent polarity maps and Kamlet-Taft parameters to select solvents that stabilize transition states (e.g., DMSO for polar intermediates).
- Use in situ monitoring (e.g., ReactIR, HPLC) to track intermediate formation and adjust conditions dynamically .
- For pyrazolo[1,5-a]pyrimidines, avoid protic solvents in condensation steps to prevent hydrolysis of enaminonitrile intermediates .
Advanced Research Questions
Q. How can computational reaction path search methods based on quantum chemical calculations elucidate the mechanism of formation?
Methodological Answer:
- Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to model reaction pathways (e.g., cyclocondensation steps).
- Use intrinsic reaction coordinate (IRC) analysis to confirm transition states and intermediates .
- Case study: Pyrazolo[1,5-a]pyrimidine synthesis via [4+2] cycloaddition shows a barrierless pathway in nonpolar solvents, validated by experimental kinetics .
Q. What strategies can reconcile contradictory biological activity data observed in different in vitro assays for pyrazolo[1,5-a]pyrimidine derivatives?
Methodological Answer:
- Conduct meta-analysis of assay conditions:
- Compare cell lines (e.g., HepG2 vs. MCF-7 metabolic profiles).
- Control for solvent artifacts (e.g., DMSO concentrations >0.1% may inhibit kinases).
Q. How does the substitution pattern on the pyrazole ring modulate binding affinity to target enzymes, and how can molecular docking simulations inform this analysis?
Methodological Answer:
- Perform molecular docking (AutoDock Vina, Glide) with crystal structures of target proteins (e.g., CDK2, PDB: 1HCL).
- Key interactions:
Q. How do tautomeric equilibria of the pyrazole moiety influence reactivity and biological interactions?
Methodological Answer:
- Characterize tautomers using variable-temperature NMR (VT-NMR) in DMSO-d6 to observe proton shifts.
- Compute tautomer stability with ab initio methods (e.g., MP2/cc-pVTZ). Pyrazole N-H tautomers show ΔG differences <2 kcal/mol, favoring the 1H-form in hydrophobic environments .
- Biological relevance: The 1H-tautomer enhances hydrogen-bonding with kinase active sites, increasing inhibitory potency by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
